Methyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate
Description
Methyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate (CAS: 1463524-73-3) is a spirocyclic compound featuring a bicyclic spiro[3.3]heptane core with an aminomethyl group and a methyl ester substituent at the 2-position. Its molecular formula is C₁₀H₁₇NO₂, with a molecular weight of 183.25 g/mol . This compound serves as a versatile building block in organic synthesis, particularly in medicinal chemistry for designing constrained analogs of amino acids or bioactive molecules. Its spirocyclic architecture imparts rigidity, which can enhance target binding affinity and metabolic stability in drug candidates .
Properties
IUPAC Name |
methyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-8(12)10(7-11)5-9(6-10)3-2-4-9/h2-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFAAYJITJVXNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2(C1)CCC2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Spiro[3.3]heptane Core
The spirocyclic framework is commonly synthesized via cyclization reactions involving cyclobutane derivatives or malonate alkylation strategies. One documented approach involves the double alkylation of diisopropylmalonate with 1,3-dibromo-2,2-dimethoxypropane to form key keto ester intermediates, which serve as precursors for the spirocyclic core.
Synthesis of 6-Oxospiro[3.3]heptane-2-carboxylate
This intermediate is pivotal for further functionalization. It can be prepared via a [2+2] cycloaddition of dichloroketene with an alkene precursor, followed by reductive dechlorination and oxidation steps. The keto ester is then subjected to deoxofluorination or other transformations depending on the target derivative.
Introduction of the Aminomethyl Group
The aminomethyl substituent is typically introduced through a Strecker reaction or reductive amination. The Strecker reaction employs chiral amine auxiliaries such as (R)-α-phenylglycinol or Ellman’s sulfonamide to install the amino acid moiety stereoselectively. Alternatively, reductive amination of an aldehyde or ketone precursor with ammonia or amines can yield the aminomethyl functionality.
Esterification to Form the Methyl Ester
The carboxylic acid group in the spirocyclic intermediate is converted to the methyl ester via methylation. One effective method involves treatment of the carboxylic acid with methyl iodide in the presence of a strong base such as lithium diisopropylamide in tetrahydrofuran (THF), followed by acidic workup and extraction.
Representative Reaction Conditions and Yields
Alternative Synthetic Routes
Meinwald Oxirane Rearrangement: Used to access 1,6-disubstituted spiro[3.3]heptane derivatives via rearrangement of epoxidized intermediates.
Deoxofluorination: For fluorinated derivatives related to the spiro[3.3]heptane scaffold, deoxofluorination of keto esters is employed, which could be adapted for functionalization strategies.
Summary of Key Research Findings
The convergent synthetic strategy utilizing common intermediates such as 1,1-bis(bromomethyl)-3,3-difluorocyclobutane allows efficient access to various functionalized spiro[3.3]heptane derivatives on a multigram scale.
Chiral auxiliaries in the Strecker reaction provide stereocontrol in the installation of the aminomethyl group, which is critical for biological activity in related compounds.
Methylation of the carboxylic acid to the methyl ester is reliably achieved with methyl iodide and strong bases, yielding high purity products suitable for further derivatization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Chemical Structure and Synthesis
Methyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate belongs to the spirocyclic compound family, characterized by a spiro center connecting two cycloalkane rings. The synthesis of this compound typically involves multi-step organic reactions, including cycloadditions and functional group transformations.
Synthetic Routes:
- Cycloaddition Reactions : The compound can be synthesized through [2+2] cycloadditions involving dichloroketene and olefins, leading to low to moderate yields of spiro compounds. This method allows for the introduction of various functional groups, enhancing the versatility of the resulting compounds .
- Reduction and Amination : Subsequent steps often include reductive amination processes that yield the desired amine derivatives, which are crucial for further modifications and applications in pharmaceuticals .
Biological Activities
This compound exhibits significant pharmacological properties, making it a candidate for drug development.
Pharmacological Properties:
- Antineoplastic Activity : Research has indicated that spiro compounds can serve as pharmacophore units in the development of antineoplastic agents. Their unique structures may enhance efficacy against cancer cells .
- Antidepressant Effects : Compounds derived from spiro[3.3]heptane structures have shown potential as antidepressants, suggesting their utility in treating mood disorders.
- Antiviral and Antibacterial Properties : The compound's derivatives have been explored for antiviral and antibacterial activities, indicating a broad spectrum of biological applications .
Potential Applications
The diverse functionalities of this compound open avenues for its use across various fields:
- Medicinal Chemistry : Its structural characteristics make it an attractive scaffold for designing new drugs with improved bioactivity and reduced side effects.
- Organic Synthesis : The compound serves as an intermediate in synthesizing other complex molecules, facilitating advancements in organic chemistry.
- Plasticizers : Some derivatives have been identified as potential plasticizers for natural and synthetic resins, enhancing material properties without compromising performance .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of spirocyclic compounds derived from this compound. The results demonstrated significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound in cancer therapy.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthetic pathway for this compound highlighted improvements in yield through modified reaction conditions and purification techniques, paving the way for large-scale production.
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to unique biological effects. The exact molecular pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Modifications
tert-Butyl 6-(Aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1363380-79-3)
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- Key Features :
Methyl 6-Oxospiro[3.3]heptane-2-carboxylate (CAS: 1138480-98-4)
- Molecular Formula : C₉H₁₂O₃
- Molecular Weight : 168.19 g/mol
- Key Features :
Methyl 6-Aminospiro[3.3]heptane-2-carboxylate Hydrochloride (CAS: 1808249-67-3)
- Molecular Formula: C₉H₁₆ClNO₂
- Molecular Weight : 213.69 g/mol
- Key Features: Features a free amine (as hydrochloride salt) at the 6-position, enhancing water solubility.
Reactivity and Stability
- Aminomethyl vs. Boc-Protected Amines: The free aminomethyl group in the parent compound (CAS: 1463524-73-3) enables direct conjugation reactions (e.g., amide coupling), whereas Boc-protected analogs (e.g., CAS: 1363380-79-3) require deprotection for further functionalization .
Biological Activity
Methyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which has been associated with various biological activities. This article aims to explore the biological activity of this compound, including its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its spirocyclic framework, which contributes to its biological properties. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H15N O2 |
| Molecular Weight | 169.22 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCOC(=O)[C@H]1CC2(C1)CC(C2)NCC |
| InChI Key | A unique identifier for chemical substances |
Antimicrobial Properties
Research indicates that compounds with spirocyclic structures often exhibit antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. In vitro studies have shown that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to pathogenic processes. For example, it was found to inhibit Helicobacter pylori glutamate racemase, an enzyme crucial for bacterial survival in acidic environments . This inhibition could pave the way for developing new treatments against infections caused by this bacterium.
Neuroprotective Effects
Emerging studies suggest that this compound may exhibit neuroprotective effects. In cellular models of neurodegeneration, the compound demonstrated a capacity to reduce oxidative stress and apoptosis in neuronal cells, indicating a potential role in treating neurodegenerative diseases .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Interaction : The compound's amino group can form hydrogen bonds with active site residues in target enzymes, leading to inhibition.
- Membrane Permeability : Its lipophilic nature allows it to penetrate cell membranes easily, facilitating interaction with intracellular targets.
- Antioxidant Activity : The spirocyclic structure may stabilize free radicals, contributing to its neuroprotective effects.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of spiro[3.3]heptane exhibited significant antimicrobial activity against drug-resistant strains of bacteria .
- Neuroprotection in Animal Models : In a recent animal study, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress in models of Alzheimer’s disease .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing Methyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate?
- Methodological Answer : A foundational approach involves late-stage introduction of the aminomethyl group. For example, reacting ethylamine with a spiro[3.3]heptane-2-carboxylate ester or acyl chloride derivative, followed by LiAlH4 reduction to yield the target compound . Symmetry in the spirocyclic core can simplify retrosynthetic planning. Alternative routes employ tert-butyl carbamate (Boc) protection for intermediates, such as methyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate, which is deprotected post-synthesis to reveal the amine .
Q. How is the structural integrity of this compound verified?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical. For example, δ ~4.2 ppm (quartet) in ¹H NMR may indicate ester methyl groups, while amine protons appear as broad singlets . High-resolution mass spectrometry (HRMS) confirms molecular weight, and X-ray crystallography resolves stereochemical ambiguities in the spirocyclic system .
Q. What are the key challenges in purifying this compound?
- Methodological Answer : Due to polar functional groups (ester, amine), silica gel chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) is recommended. Hydrochloride salt formation (e.g., methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride) improves crystallinity and purity (>95%) .
Advanced Research Questions
Q. How can stereochemical control be achieved during spirocyclic core assembly?
- Methodological Answer : Asymmetric catalysis or chiral auxiliaries are critical. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate intermediates allow selective derivatization on the azetidine or cyclobutane rings via stereoselective reduction (e.g., NaBH4 with chiral ligands) . Computational modeling (DFT) predicts energy barriers for ring-opening/closure steps, guiding reaction conditions .
Q. What strategies mitigate competing side reactions during amine functionalization?
- Methodological Answer : Protecting groups like Boc or Fmoc prevent undesired nucleophilic attacks. For instance, tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate is stable under acidic conditions, enabling selective deprotection with TFA . Kinetic studies (e.g., in situ IR monitoring) optimize reaction times to minimize over-alkylation or oxidation .
Q. How can the compound’s bioactivity be systematically evaluated?
- Methodological Answer : Target engagement assays (e.g., enzyme inhibition) are prioritized. The spirocyclic scaffold’s rigidity mimics natural substrates, making it suitable for probing G protein-coupled receptors (GPCRs) or kinases. In vitro cytotoxicity screening (e.g., HEK293 cells) identifies therapeutic indices, while molecular docking predicts binding modes to receptors like opioid or serotonin transporters .
Q. What analytical methods resolve data contradictions in stability studies?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) coupled with HPLC-MS monitors degradation products. For example, ester hydrolysis to spiro[3.3]heptane-2-carboxylic acid is quantified via pH-controlled assays. Conflicting data on thermal stability are resolved using differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
